REACTION_CXSMILES
|
[Cl:1][C:2]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1)=[O:3].[Cl-].[Br:16][C:17]1[C:18]([OH:45])=[C:19]([CH2:25][P+:26]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:20]=[C:21]([O:23][CH3:24])[CH:22]=1.N1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[Cl-:1].[Br:16][C:17]1[C:18]([O:45][C:2]([CH:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]2)=[O:3])=[C:19]([CH2:25][P+:26]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:20]=[C:21]([O:23][CH3:24])[CH:22]=1 |f:1.2,4.5.6,8.9|
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Name
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|
Quantity
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43.9 g
|
Type
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reactant
|
Smiles
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ClC(=O)C1CCN(CC1)C(=O)OCC
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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53.4 g
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Type
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reactant
|
Smiles
|
[Cl-].BrC=1C(=C(C=C(C1)OC)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)O
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Type
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CUSTOM
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Details
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stirred for 2 hours at 0°
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CUSTOM
|
Details
|
the organic phase is separated off
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Type
|
WASH
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Details
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washed in succession with 100 ml of 1N hydrochloric acid and 100 ml of water
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation in vacuo
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Type
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DISSOLUTION
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Details
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the oily residue that remains is dissolved in 50 ml of dichloromethane
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Type
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ADDITION
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Details
|
In the course of 30 minutes, at 20°, with vigorous stirring, 200 ml of ethyl acetate are added dropwise to that solution
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
the product crystallises out
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Type
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CONCENTRATION
|
Details
|
The resulting crystal suspension is concentrated to 150 ml under a weak vacuum
|
Type
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CUSTOM
|
Details
|
a rotary evaporator
|
Type
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FILTRATION
|
Details
|
Filtering with suction
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Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].BrC=1C(=C(C=C(C1)OC)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)OC(=O)C1CCN(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |